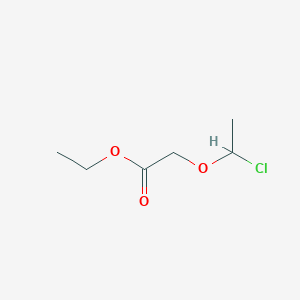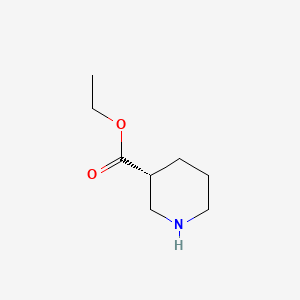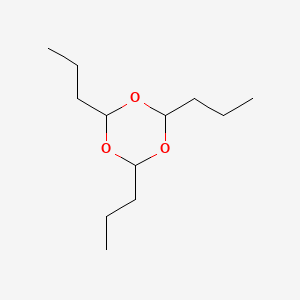
1,3,5-Trioxane, 2,4,6-tripropyl-
Übersicht
Beschreibung
“1,3,5-Trioxane, 2,4,6-tripropyl-” is a chemical compound with the molecular formula C12H24O3 . It is a cyclic trimer of propylene oxide, also known as tripropyl formal or tripropyloxane . This compound is a colorless liquid at room temperature with a faint, sweet odor .
Synthesis Analysis
The synthesis of a similar compound, 1,3,5-Trioxane-2,4,6-trione (cyclic trimer of CO2), involves a four-step process: chlorination of isobutyraldehyde; cyclotrimerization of 2-chloro-2-methylpropanal; dehydrochlorination of 2,4,6-tris(2-chloropropan)-2-yl-1,3,5-trioxane; and ozonolysis at −80 °C of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane .
Molecular Structure Analysis
The molecular structure of “1,3,5-Trioxane, 2,4,6-tripropyl-” is characterized by a cyclic structure with three oxygen atoms . It has a long alkyl chain with three propyl groups attached to each oxygen atom.
Chemical Reactions Analysis
The reaction of 3 molecules of propylene oxide results in the formation of "1,3,5-Trioxane, 2,4,6-tripropyl-" . The reaction has an enthalpy change of -29.45 kJ/mol .
Physical And Chemical Properties Analysis
“1,3,5-Trioxane, 2,4,6-tripropyl-” has a molecular weight of 216.3172 . It is a colorless liquid at room temperature with a faint, sweet odor . The boiling point is estimated to be 296.74°C .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Cyclic Trimer of Carbon Dioxide
- Methods of Application: The synthesis involves a four-step process: chlorination of isobutyraldehyde; cyclotrimerization of 2-chloro-2-methylpropanal; dehydrochlorination of 2,4,6-tris(2-chloropropan)-2-yl-1,3,5-trioxane; and ozonolysis at −80 °C of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane .
- Results or Outcomes: The cyclic trimer of CO2 is detected in solution at temperatures between −80 to −40 °C, and its conversion to CO2 is monitored by 13C NMR and FTIR. The CO2 trimer has a half-life of approximately 40 min at −40 °C .
2. Synthesis of Anhydrous Formaldehyde
- Summary of Application: 1,3,5-Trioxane is widely used as a source of anhydrous formaldehyde, which is used in the manufacture of disinfectant agents, acetal resins, bonding materials, pesticides, molding materials, antibacterial agents, etc .
- Methods of Application: The specific methods of application are not detailed in the source, but it is mentioned that 1,3,5-Trioxane is used as a source of anhydrous formaldehyde .
- Results or Outcomes: The outcomes of this application are the various products that can be made from anhydrous formaldehyde, including disinfectant agents, acetal resins, bonding materials, pesticides, molding materials, antibacterial agents, etc .
3. Synthesis of Polyoxymethylene and Hyperbranched Polyesters
- Summary of Application: 1,3,5-Trioxane can be used to synthesize polyoxymethylene and hyperbranched polyesters .
- Methods of Application: The specific methods of application are not detailed in the source, but it is mentioned that 1,3,5-Trioxane is used in the synthesis process .
- Results or Outcomes: The outcomes of this application are the synthesized polyoxymethylene and hyperbranched polyesters .
4. Drug Discovery and Medicinal Chemistry
- Summary of Application: This compound has been used in a wide range of scientific experiments, including drug discovery and medicinal chemistry. Its unique chemical structure and properties make it a valuable tool for developing new drugs.
- Methods of Application: The specific methods of application are not detailed in the source, but it is mentioned that 1,3,5-Trioxane, 2,4,6-tripropyl- is used in the process of drug discovery and medicinal chemistry.
- Results or Outcomes: The outcomes of this application are the potential new drugs that can be developed using this compound.
5. Materials Science
- Summary of Application: 1,3,5-Trioxane, 2,4,6-tripropyl- is used in materials science to develop new materials.
- Methods of Application: The specific methods of application are not detailed in the source, but it is mentioned that 1,3,5-Trioxane, 2,4,6-tripropyl- is used in the process of developing new materials.
- Results or Outcomes: The outcomes of this application are the potential new materials that can be developed using this compound.
6. Fuel Tablets
- Summary of Application: Trioxane is combined with hexamine and compressed into solid bars to make hexamine fuel tablets, used by the military and outdoorsmen as a cooking fuel .
- Methods of Application: The specific methods of application are not detailed in the source, but it is mentioned that 1,3,5-Trioxane is used in the process of making hexamine fuel tablets .
- Results or Outcomes: The outcomes of this application are the hexamine fuel tablets that can be used as a cooking fuel .
7. Binder in Textiles and Wood Products
- Summary of Application: This compound is used as a binder in textiles and wood products .
- Methods of Application: The specific methods of application are not detailed in the source, but it is mentioned that 1,3,5-Trioxane, 2,4,6-tripropyl- is used as a binder in textiles and wood products .
- Results or Outcomes: The outcomes of this application are the textiles and wood products that have been bound using this compound .
8. Anhydrous Source of Formaldehyde
- Summary of Application: In the laboratory, trioxane is used as an anhydrous source of formaldehyde .
- Methods of Application: The specific methods of application are not detailed in the source, but it is mentioned that 1,3,5-Trioxane, 2,4,6-tripropyl- is used as an anhydrous source of formaldehyde .
- Results or Outcomes: The outcomes of this application are the various chemical reactions that can be carried out using formaldehyde .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,4,6-tripropyl-1,3,5-trioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-4-7-10-13-11(8-5-2)15-12(14-10)9-6-3/h10-12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSRKPVVVMMMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC(OC(O1)CCC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062372 | |
| Record name | 1,3,5-Trioxane, 2,4,6-tripropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trioxane, 2,4,6-tripropyl- | |
CAS RN |
2396-43-2 | |
| Record name | 2,4,6-Tripropyl-1,3,5-trioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trioxane, 2,4,6-tripropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Trioxane, 2,4,6-tripropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Trioxane, 2,4,6-tripropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tripropyl-1,3,5-trioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



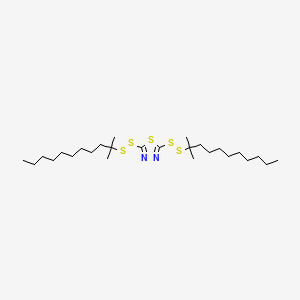
![beta-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester](/img/structure/B1585471.png)
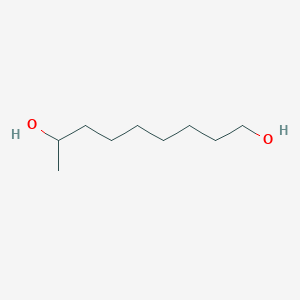
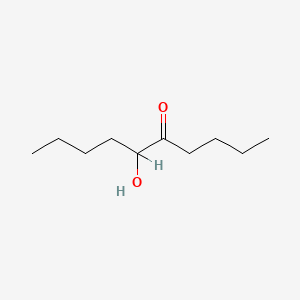
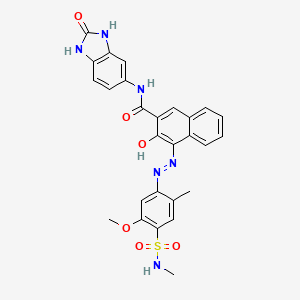
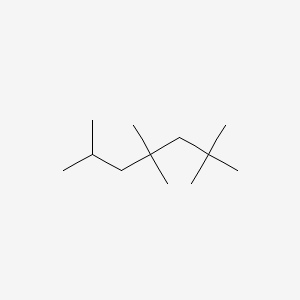
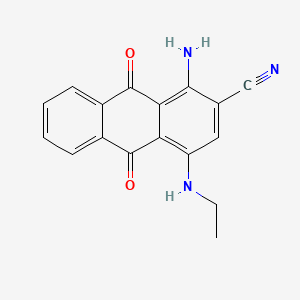
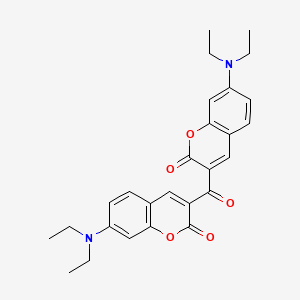
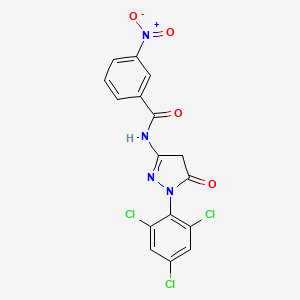
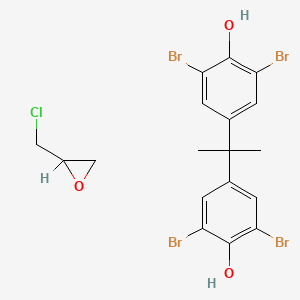
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-](/img/structure/B1585485.png)
